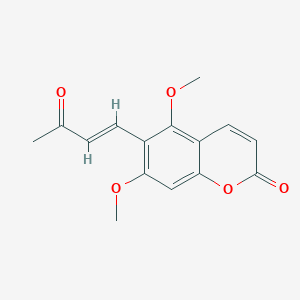
5-甲氧基次柏酮
描述
5-Methoxysuberenone is a type of coumarin that can be found in Toddalia asiatica . It has a molecular formula of C15H14O5 and a molecular weight of 274.272 .
Synthesis Analysis
The synthesis of 5-Methoxysuberenone involves a series of chemical reactions. A study by Ishii et al. discusses the synthetic studies on naturally occurring coumarins, which includes the synthesis of 6,7-Dimethoxy- and 7,8-Dimethoxy-5-((E)-3-oxo-1-butenyl)coumarins .Physical and Chemical Properties Analysis
5-Methoxysuberenone has a molecular formula of C15H14O5 and a molecular weight of 274.272 . Further details about its physical and chemical properties are not available in the search results.科学研究应用
环境化学和大气反应
对甲氧基苯酚的研究(甲氧基苯酚是木烟的示踪剂,与 5-甲氧基次柏酮等化合物相关)表明它们在大气中大量存在。刘等人(2012 年)的一项研究重点关注了颗粒甲氧基苯酚与 NO₃ 自由基的非均相动力学。这项研究对于理解甲氧基苯酚在大气中的化学降解(尤其是在夜间)至关重要,并且可能对环境监测和污染控制策略产生影响 (Liu et al., 2012)。
生化应用
对甲氧基取代化合物(如 5-甲氧基次柏酮)的研究对生物化学有影响。霍顿等人(1965 年)研究了环境敏感蛋白质试剂(包括甲氧基硝基苄基溴化物)在检查酶特性和相互作用中的应用。这项研究有助于更好地了解酶的行为,并可能为新型生化分析和治疗方法的开发提供信息 (Horton et al., 1965)。
催化和化学转化
在催化领域,已经开展了对与 5-甲氧基次柏酮密切相关的甲氧基苯酚衍生物的研究。张等人(2014 年)探索了丁香酚等酚类单体的液相催化升级,其中包括甲氧基。这项研究对于可持续化学工艺的发展和将木质素转化为有价值的产品至关重要 (Zhang et al., 2014)。
制药和医学研究
具有甲氧基取代的化合物(类似于 5-甲氧基次柏酮)的构效关系已被研究其在医学应用中的潜力。查佐普洛等(2011 年)研究了甲氧基取代对醛糖和醛还原酶抑制活性的影响,揭示了治疗糖尿病并发症的潜力 (Chatzopoulou et al., 2011)。
环境科学
在环境科学中,对甲氧基衍生物的研究有助于了解苯并酮-3 等紫外线过滤剂在天然水中的行为。内格雷拉等人(2009 年)研究了环境水样中羟基化苯并酮紫外线吸收剂的测定,这对于评估这些常见防晒成分的环境影响至关重要 (Negreira et al., 2009)。
生化分析
Biochemical Properties
5-Methoxysuberenone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 5-Methoxysuberenone can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and changes in the bioavailability of other compounds.
Cellular Effects
The effects of 5-Methoxysuberenone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Methoxysuberenone can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, 5-Methoxysuberenone can enhance cellular energy production and reduce inflammation. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, 5-Methoxysuberenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 5-Methoxysuberenone has been shown to inhibit the activity of certain kinases involved in inflammatory signaling pathways . This inhibition can result in reduced phosphorylation of downstream targets, ultimately leading to decreased inflammatory responses. Furthermore, 5-Methoxysuberenone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxysuberenone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 5-Methoxysuberenone can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation. Its efficacy may diminish over time due to gradual degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of 5-Methoxysuberenone vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 5-Methoxysuberenone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
5-Methoxysuberenone is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of various compounds. By modulating the activity of these enzymes, 5-Methoxysuberenone can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 5-Methoxysuberenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methoxysuberenone is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 5-Methoxysuberenone in these compartments allows it to interact with key enzymes and proteins, thereby exerting its biochemical effects.
属性
IUPAC Name |
5,7-dimethoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLGRLMKZVOED-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



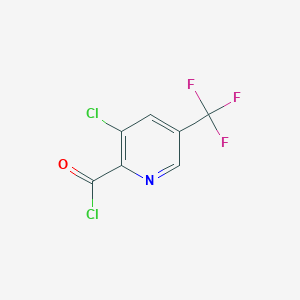
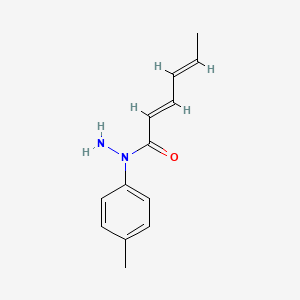
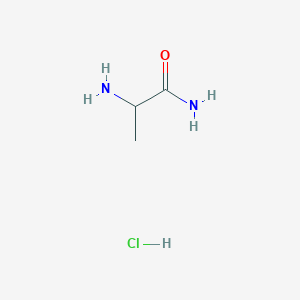
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)


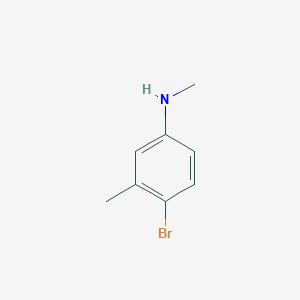
![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
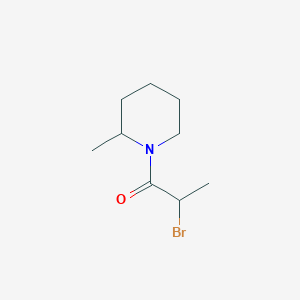
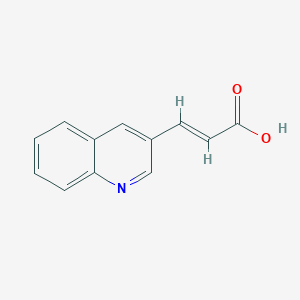
![2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid](/img/structure/B3038220.png)

